2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine
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Overview
Description
2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine is a compound that features a unique combination of functional groups, including an aziridine ring and a tert-butyldimethylsilyl (TBDMS) ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) and subsequent aziridine formation. The reaction conditions often include the use of a base such as imidazole or triethylamine to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the TBDMS group.
Major Products Formed
Oxidation: Oxaziridines.
Reduction: Amines.
Substitution: Hydroxyl derivatives or other functionalized compounds.
Scientific Research Applications
2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine involves the reactivity of the aziridine ring and the stability provided by the TBDMS group. The aziridine ring can act as a nucleophile or electrophile, depending on the reaction conditions, allowing for a wide range of chemical transformations. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyldimethylsiloxy)ethanol: Similar in structure but lacks the aziridine ring.
tert-Butyldimethylsilyloxyacetaldehyde: Contains a TBDMS group but has an aldehyde functional group instead of an aziridine ring.
Uniqueness
2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine is unique due to the presence of both the aziridine ring and the TBDMS group. This combination allows for versatile reactivity and stability, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
tert-butyl-[2-(3-ethylaziridin-2-yl)ethoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NOSi/c1-7-10-11(13-10)8-9-14-15(5,6)12(2,3)4/h10-11,13H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELJXPORFJRBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(N1)CCO[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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